2-Methylfuran-3-sulfonamide
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Overview
Description
2-Methylfuran-3-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylfuran-3-sulfonamide typically involves the reaction of 2-methylfuran with sulfonyl chloride in the presence of a base. The reaction conditions often include the use of organic or inorganic bases to facilitate the nucleophilic substitution reaction . The general reaction scheme is as follows:
2-Methylfuran+Sulfonyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methylfuran-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted furan derivatives .
Scientific Research Applications
2-Methylfuran-3-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting bacterial infections.
Industry: Utilized in the production of biofuels and renewable chemicals
Mechanism of Action
The mechanism of action of 2-Methylfuran-3-sulfonamide involves its interaction with bacterial enzymes. Sulfonamides are known to inhibit the synthesis of folic acid in bacteria by competing with p-aminobenzoic acid (PABA). This inhibition prevents the bacteria from synthesizing DNA, leading to their death .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide with similar antibacterial properties.
2-Methylfuran: A related compound without the sulfonamide group, used in biofuel production.
Uniqueness
2-Methylfuran-3-sulfonamide is unique due to its combined furan and sulfonamide structure, which imparts both chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications .
Properties
Molecular Formula |
C5H7NO3S |
---|---|
Molecular Weight |
161.18 g/mol |
IUPAC Name |
2-methylfuran-3-sulfonamide |
InChI |
InChI=1S/C5H7NO3S/c1-4-5(2-3-9-4)10(6,7)8/h2-3H,1H3,(H2,6,7,8) |
InChI Key |
RKKHAYOCOISUDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)S(=O)(=O)N |
Origin of Product |
United States |
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